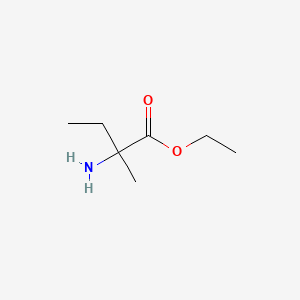

Ethyl 2-amino-2-methylbutyrate

説明

Ethyl 2-amino-2-methylbutyrate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is an ester derivative of 2-amino-2-methylbutyric acid, and it has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-methylbutyrate can be synthesized through the esterification of 2-amino-2-methylbutyric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production.

化学反応の分析

Types of Reactions

Ethyl 2-amino-2-methylbutyrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-amino-2-methylbutyric acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides under appropriate conditions.

Major Products

Hydrolysis: 2-amino-2-methylbutyric acid and ethanol.

Reduction: 2-amino-2-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 2-amino-2-methylbutyrate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

作用機序

The mechanism of action of ethyl 2-amino-2-methylbutyrate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester bond can be hydrolyzed by esterases, releasing the active amino acid derivative, which can then participate in metabolic pathways.

類似化合物との比較

Ethyl 2-amino-2-methylbutyrate can be compared with other similar compounds such as:

Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.

Methyl butyrate: An ester with a similar structure but different alkyl group, used in flavoring agents.

2-amino-2-methylbutyric acid: The parent acid of this compound, used in amino acid research.

This compound is unique due to its combination of an amino group and ester functionality, making it versatile for various chemical reactions and applications.

生物活性

Ethyl 2-amino-2-methylbutyrate (EAMB) is an organic compound with significant biological activities, making it a subject of interest in pharmaceutical research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

EAMB is characterized by its molecular formula and a molecular weight of approximately 159.23 g/mol. The compound contains an ethyl ester and an amino group attached to a branched-chain aliphatic structure, which contributes to its biological activity. Its chiral center allows for the existence of different stereoisomers, potentially influencing its interactions and efficacy in biological systems.

EAMB has been shown to modulate several biological pathways:

- Neurotransmitter Modulation : EAMB influences neurotransmitter levels, which may have implications for mood regulation and cognitive functions. Studies suggest it can enhance the levels of certain neurotransmitters, thereby improving synaptic transmission.

- Anti-inflammatory Properties : Derivatives of EAMB exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases. The compound has been reported to inhibit pro-inflammatory cytokines, contributing to its therapeutic profile.

- Metabolic Pathways : Research indicates that EAMB may play a role in metabolic processes, particularly in muscle metabolism. It has been associated with increased muscle mass and strength, particularly in clinical settings involving muscle-wasting disorders .

Case Studies

-

Clinical Trial on Muscle Wasting :

- A randomized clinical trial investigated the effects of EAMB supplementation on patients with muscle-wasting disorders. The primary outcomes included changes in body composition and muscle strength over 12 weeks.

- Results showed significant increases in fat-free mass and improvements in muscle strength, indicating EAMB's potential as a therapeutic agent for muscle preservation .

- Anti-inflammatory Effects :

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neurotransmitter Modulation | Enhanced neurotransmitter levels | |

| Anti-inflammatory | Reduced cytokine production | |

| Muscle Metabolism | Increased muscle mass and strength |

Synthesis Methods

The synthesis of EAMB can be achieved through various methods, allowing for both laboratory-scale and industrial applications. Common methods include:

- Esterification Reactions : Utilizing amino acids and alcohols under acidic conditions.

- Chiral Resolution Techniques : To obtain specific stereoisomers that may exhibit enhanced biological activity.

These synthesis methods not only facilitate the production of EAMB but also allow for the exploration of its derivatives with potentially improved pharmacological properties.

特性

IUPAC Name |

ethyl 2-amino-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-7(3,8)6(9)10-5-2/h4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZNKFDTPRWHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338875 | |

| Record name | Ethyl 2-amino-2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56247-82-6 | |

| Record name | Ethyl 2-amino-2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。